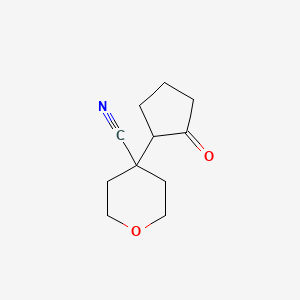

4-(2-Oxocyclopentyl)oxane-4-carbonitrile

Descripción

4-(2-Oxocyclopentyl)oxane-4-carbonitrile is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring fused with a 2-oxocyclopentyl substituent. This structure combines the rigidity of the oxane ring with the reactive ketone moiety of the cyclopentyl group, making it a versatile intermediate in pharmaceutical synthesis. Notably, it serves as a key structural motif in the nonsteroidal anti-inflammatory drug (NSAID) Loxoprofen Sodium Hydrate, where the 2-oxocyclopentyl group contributes to the molecule’s ability to inhibit cyclooxygenase (COX) enzymes .

The molecular formula of the compound can be inferred as C₁₁H₁₃NO₂ (based on oxane-4-carbonitrile [C₆H₉NO] plus a 2-oxocyclopentyl group [C₅H₄O]). Its unique stereoelectronic properties, such as the electron-withdrawing nitrile group and the ketone’s electrophilic character, influence its reactivity in nucleophilic additions and cyclization reactions.

Propiedades

IUPAC Name |

4-(2-oxocyclopentyl)oxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-8-11(4-6-14-7-5-11)9-2-1-3-10(9)13/h9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMFSUZVVYKUCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2(CCOCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxocyclopentyl)oxane-4-carbonitrile typically involves the reaction of cyclopentanone with oxane-4-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and maximize the efficiency of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Oxocyclopentyl)oxane-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

4-(2-Oxocyclopentyl)oxane-4-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(2-Oxocyclopentyl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

The following table compares 4-(2-Oxocyclopentyl)oxane-4-carbonitrile with structurally related oxane-4-carbonitrile derivatives, highlighting differences in substituents, molecular properties, and applications:

Key Insights:

Substituent Effects on Reactivity: The 2-oxocyclopentyl group in the target compound introduces a ketone, enabling participation in keto-enol tautomerism and nucleophilic reactions. In contrast, halogenated derivatives (e.g., 3-bromophenyl, chloromethyl) exhibit enhanced electrophilicity for cross-coupling or substitution reactions . Fluorinated and trifluoromethyl substituents (e.g., 4-[4-(trifluoromethyl)phenyl]) enhance metabolic stability and lipophilicity, making such compounds valuable in drug design .

Synthetic Utility :

- 4-(Chloromethyl)oxane-4-carbonitrile serves as a versatile alkylating agent, while 4-(3-bromophenyl)oxane-4-carbonitrile is a precursor in Suzuki-Miyaura couplings .

Pharmacological Activity

The 2-oxocyclopentyl moiety in this compound is critical for the anti-inflammatory activity of Loxoprofen, as it mimics endogenous ketone-containing mediators that interact with COX enzymes. This contrasts with 4-(dibenzylamino)oxane-4-carbonitrile, where the bulky benzyl groups may hinder enzyme binding but improve blood-brain barrier penetration .

Actividad Biológica

Overview

4-(2-Oxocyclopentyl)oxane-4-carbonitrile is a chemical compound with the molecular formula C11H15NO2, characterized by its unique structural features, including a cyclopentyl group and a carbonitrile moiety. This compound has garnered attention in scientific research due to its potential biological activities, which may be linked to its interactions with various molecular targets in biological systems.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their functions. The exact molecular pathways involved can vary based on the context of its application, but there is evidence suggesting that it may influence processes related to inflammation and cellular signaling .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit inflammatory pathways, which could have implications for treating conditions such as arthritis and other inflammatory diseases.

- Cytotoxicity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : It has been shown to interact with various enzymes, possibly affecting metabolic pathways and cellular responses .

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

-

In Vitro Studies :

- The compound was tested on different cancer cell lines, demonstrating significant cytotoxicity at specific concentrations.

- Enzyme assays indicated that it could inhibit key metabolic enzymes, suggesting a mechanism for its anti-cancer properties.

- In Vivo Studies :

Case Study 1: Anti-inflammatory Activity

In a study focusing on collagen-induced arthritis in rats, administration of this compound resulted in a marked reduction in joint swelling and pain. The study measured the ankle diameter before and after treatment, showing significant improvement in treated groups compared to controls.

Case Study 2: Cytotoxicity Against Cancer Cells

Another study evaluated the cytotoxic effects of the compound on breast cancer cell lines. The results indicated that at concentrations above 10 µM, there was a significant decrease in cell viability, suggesting potential for further development as an anticancer therapeutic.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Cyclopentyl + Carbonitrile | Anti-inflammatory, Cytotoxic |

| Cyclopentyl derivatives | Cyclopentyl group | Varies (less specific activity) |

| Oxane derivatives | Oxane ring | Varies (often similar mechanisms) |

| Carbonitrile compounds | Carbonitrile group | Varies (depends on additional groups) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.